6-(3,6-Dihydro-2H-pyran-4-YL)-1H-indole
Overview
Description
6-(3,6-Dihydro-2H-pyran-4-YL)-1H-indole is a complex organic compound that features both an indole and a dihydropyran moiety. The indole structure is a common motif in many natural products and pharmaceuticals, while the dihydropyran ring adds unique chemical properties that can be exploited in various synthetic and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,6-Dihydro-2H-pyran-4-YL)-1H-indole typically involves the formation of the dihydropyran ring followed by its attachment to the indole core. One common method is the Prins cyclization of homopropargylic alcohols with aldehydes, which efficiently forms the dihydropyran ring . This reaction is often mediated by triflic acid and can be followed by various coupling reactions to introduce the indole moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions. The use of robust and recyclable catalysts, such as those based on palladium or ruthenium, can also enhance the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-(3,6-Dihydro-2H-pyran-4-YL)-1H-indole can undergo a variety of chemical reactions, including:
Oxidation: The dihydropyran ring can be oxidized to form pyranones or other oxygenated derivatives.
Reduction: The indole moiety can be reduced to form indolines or other hydrogenated products.
Substitution: Both the indole and dihydropyran rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydropyran ring can yield pyranones, while reduction of the indole moiety can produce indolines .
Scientific Research Applications
6-(3,6-Dihydro-2H-pyran-4-YL)-1H-indole has a wide range of applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and dyes.
Mechanism of Action
The mechanism of action of 6-(3,6-Dihydro-2H-pyran-4-YL)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions and hydrogen bonding, while the dihydropyran ring can participate in various chemical reactions that modulate the activity of the target molecule . These interactions can influence biological pathways and lead to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,6-Dihydro-2H-pyran: A simpler analog that lacks the indole moiety but shares the dihydropyran ring.
5,6-Dihydro-2H-pyran-2-one: Another related compound with a lactone ring instead of the dihydropyran.
Uniqueness
6-(3,6-Dihydro-2H-pyran-4-YL)-1H-indole is unique due to the combination of the indole and dihydropyran rings, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to simpler analogs .
Properties
IUPAC Name |
6-(3,6-dihydro-2H-pyran-4-yl)-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-2-12(10-4-7-15-8-5-10)9-13-11(1)3-6-14-13/h1-4,6,9,14H,5,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXQUDUYFRKOIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC=C1C2=CC3=C(C=C2)C=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696232 | |
Record name | 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70696232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885273-45-0 | |
Record name | 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885273-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70696232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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